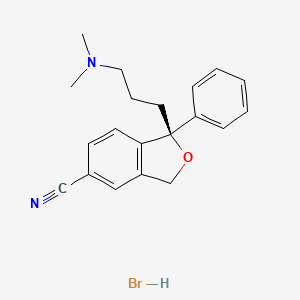

rac Desfluoro Citalopram Hydrobromide

Description

Contextualization within Citalopram (B1669093) Analogues and Impurities

rac Desfluoro Citalopram Hydrobromide is recognized as a significant process-related impurity and a critical analogue in the synthesis of Citalopram. scbt.compharmaffiliates.com Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a complex molecule, and its manufacturing process can give rise to several related substances. nih.govnih.gov Desfluoro Citalopram is structurally similar to the active pharmaceutical ingredient (API), with the key difference being the absence of a fluorine atom on the phenyl ring. pharmaffiliates.com

The presence of such impurities is a common challenge in pharmaceutical production. They can arise from various sources, including the starting materials, intermediates, or degradation of the final product. synthinkchemicals.com In the case of Citalopram, a number of impurities have been identified and characterized through advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govmiami.edunih.gov These impurities are often referred to by their chemical names or as "related compounds" or "impurities" in pharmacopeial monographs. synthinkchemicals.com

Significance in Pharmaceutical Process Development and Impurity Control

The study and control of impurities like this compound are paramount in pharmaceutical process development for several reasons. researchgate.netfigshare.com Regulatory authorities worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have stringent guidelines on the levels of impurities permissible in a drug substance. synthinkchemicals.commiami.edu Therefore, understanding the formation pathways of these impurities is crucial for optimizing the manufacturing process to minimize their presence. researchgate.netfigshare.com

Furthermore, this compound serves as a crucial reference standard for analytical chemists. synthinkchemicals.com By having a pure sample of this impurity, analytical methods can be developed and validated to accurately detect and quantify its presence in batches of Citalopram. nih.gov This ensures that each batch meets the required quality standards before it is released to the market. The availability of such reference standards is essential for quality control laboratories to perform routine testing and for regulatory submissions. synthinkchemicals.com

Interactive Data Table: Chemical Properties of Citalopram and Related Compounds

| Compound Name | Catalogue No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | PA 03 57600 | 1332724-04-5 | C₂₀H₂₃BrN₂O | 387.31 |

| Desfluoro Citalopram | PA 30 0941000 | 1026009-77-7 | C₂₀H₂₂N₂O | 306.41 |

| rac Desfluoro Citalopram Oxalate | PA 03 57680 | 1093072-86-6 | C₂₂H₂₄N₂O₅ | 396.44 |

| Citalopram Hydrobromide | C060000 | 59729-32-7 | C₂₀H₂₂FN₂OBr | 405.30 |

| Citalopram EP Impurity D | C060004 | 62498-67-3 | C₁₉H₁₉FN₂O | 310.36 |

| Citalopram Related Compound E | C060005 | 63284-72-0 | C₂₀H₂₁FN₂O₂ | 340.39 |

| Citalopram Carboxylic Acid Impurity | C060020 | 440121-09-5 | C₂₀H₂₂FNO₃ | 343.39 |

| Citalopram Alkene Impurity Oxalate | C060027 | 920282-75-3 (freebase) | C₂₀H₂₁FN₂O·C₂H₂O₄ | 414.43 |

| Citalopram Descyano Impurity Oxalate | C060028 | 390817-87-5 (freebase) | C₁₉H₂₂FNO·C₂H₂O₄ | 389.42 |

| Citalopram Diol-Desfluoro Impurity | C060032 | 1187671-15-3 | C₂₀H₂₄N₂O₂ | 324.42 |

| (+/-)Desfluoro Citalopram Hydrobromide | C060038 | 1026009-77-7 | C₂₀H₂₂N₂O·HBr | 387.31 |

| Citalopram Impurity -F(EP) | C060006 | 64169-39-7 | C₁₉H₂₁BrFNO | 378.28 |

Data sourced from various chemical suppliers and research articles. pharmaffiliates.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23BrN2O |

|---|---|

Molecular Weight |

387.3 g/mol |

IUPAC Name |

(1S)-1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;hydrobromide |

InChI |

InChI=1S/C20H22N2O.BrH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H/t20-;/m0./s1 |

InChI Key |

JWJCOJSCDWGPRN-BDQAORGHSA-N |

Isomeric SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Br |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways for Isobenzofuran (B1246724) Core Formation

The creation of the central bicyclic ether structure is a critical step in the synthesis. Various methods have been developed to achieve this, primarily centered around Grignard reactions and cyclization strategies.

Grignard Reaction-Based Approaches

A common and well-documented method for constructing the isobenzofuran core of citalopram (B1669093) and its analogs involves the use of Grignard reagents. google.comnih.govrsc.orgwipo.int This pathway often begins with a substituted phthalide (B148349). For instance, the synthesis can start with 5-bromophthalide (B15269), which is then reacted with an aryl Grignard reagent, such as phenylmagnesium bromide for the desfluoro analog, to create a tertiary alcohol. nih.gov Subsequent acid-catalyzed cyclization of this intermediate alcohol yields the phthalan (B41614) ring structure. google.com

Some synthetic variations employ a one-pot approach starting from 5-cyanophthalide (B15270), which undergoes a Grignard reaction followed by cyclization and C-alkylation without the need to isolate intermediates. google.com Another approach involves the reaction of a Grignard reagent with phthalic anhydride (B1165640) to form a phthalide intermediate, which is then carried forward.

A key intermediate in some syntheses is the diol, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)-benzonitrile, which can be cyclized to form the final isobenzofuran ring. google.com

| Starting Material | Key Reagent | Intermediate | Product |

| 5-Bromophthalide | Phenylmagnesium Bromide | Tertiary Alcohol | Phenyl-substituted Phthalan |

| 5-Cyanophthalide | Grignard Reagent | Dihydroxy intermediate | Citalopram (via one-pot) google.com |

| Phthalic Anhydride | Grignard Reagent | Phthalide derivative | Phthalan |

Cyclization Reactions for Phthalan Derivatives

Alternative routes to the phthalan core often utilize intramolecular cyclization reactions. These methods can offer high levels of control over the formation of the dihydroisobenzofuran ring. For example, the Prins cyclization has been explored for the stereoselective synthesis of tetrahydropyrans, a related oxygen-containing heterocyclic system. beilstein-journals.org

Other methods for forming isobenzofuran and related structures include:

Palladium-catalyzed heteroallylation: This method can be used to synthesize citalopram by reacting an alkenyl alcohol with an allyl halide in the presence of a palladium catalyst. rsc.org

Reductive etherification and metal-mediated cyclization: These are also established methods for constructing tetrahydropyran (B127337) rings. beilstein-journals.org

Oxidative generation: Isobenzofurans can be generated from phthalan derivatives through oxidation. semanticscholar.org

Iodine-induced cyclization: Functionalized alkynes can undergo iodine-induced 5-endo-dig cyclization to form thiophene (B33073) derivatives, a conceptually similar heterocyclic ring formation. nih.gov

Introduction of Side Chains and Functional Groups

Following the formation of the isobenzofuran core, the subsequent steps involve adding the dimethylaminopropyl side chain and the nitrile group.

C-Alkylation Reactions

The introduction of the dimethylaminopropyl side chain is typically achieved through a C-alkylation reaction. google.com This involves creating a nucleophile at the 1-position of the phthalan ring, which then reacts with an electrophilic side chain precursor. A strong base is used to deprotonate the phthalan intermediate, forming a carbanion that subsequently attacks a compound like 3-(dimethylamino)propyl chloride. researchgate.net One-pot syntheses have been developed where a Grignard reaction is followed by C-alkylation to produce citalopram without isolating intermediates. google.com

Cyanide Exchange Methodologies and Catalysis

The final step in many citalopram syntheses is the introduction of the cyano group at the 5-position of the isobenzofuran ring. A common strategy is the conversion of a 5-halo-substituted precursor, such as 5-bromophthalane, into the corresponding 5-cyano derivative. google.comwipo.int This transformation is often accomplished using a cyanide source like potassium cyanide, sometimes with the aid of a catalyst. asianpubs.org Cisplatin analogs have been studied for their ability to confer protection against cyanide poisoning, highlighting the reactivity between cyanide and certain metal complexes. nih.gov

Novel processes have been developed for the preparation of a key intermediate, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, through steps including acylation, hydrolysis, and reduction. asianpubs.org

Hydrobromide Salt Synthesis and Purification

The conversion of the racemic Desfluoro Citalopram free base, 1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile, into its hydrobromide salt is a crucial step for its isolation and purification. This process generally involves the reaction of the free base with hydrobromic acid, followed by crystallization.

The free base of Desfluoro Citalopram is typically an oily residue that can be dissolved in a suitable organic solvent. The choice of solvent is critical to ensure the formation of a crystalline product. A common method involves dissolving the free base in a mixture of a water-miscible solvent and water. For the analogous compound, Citalopram, a mixture of isopropyl alcohol and water is frequently used. google.com

The synthesis proceeds by adding a stoichiometric amount of hydrobromic acid (HBr) to the solution of the free base. A 48% aqueous solution of hydrobromic acid is often employed for this purpose. google.com The addition of the acid protonates the basic dimethylamino group of the Desfluoro Citalopram molecule, forming the corresponding hydrobromide salt.

Following the acid addition, the reaction mixture is typically cooled to induce crystallization. Stirring the mixture at a reduced temperature, for instance between 0 and 10°C, for several hours facilitates the formation of a solid crystalline product. The resulting crystalline rac Desfluoro Citalopram Hydrobromide is then isolated from the solution by filtration.

Purification of the crude hydrobromide salt is essential to remove any remaining impurities. Recrystallization is a widely used technique to achieve high purity. This involves dissolving the crude product in a suitable solvent system, such as aqueous isopropanol, at an elevated temperature to obtain a clear solution. google.comgoogle.com The solution is then slowly cooled to allow for the formation of pure crystals, which are subsequently filtered, washed with a cold solvent, and dried under vacuum. justia.com The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). For instance, processes for the purification of Citalopram hydrobromide have reported achieving purities greater than 99.5%. google.com

Alternative purification strategies that have been applied to Citalopram and could be adapted for its desfluoro analog include adsorption on a solid support. pharmaffiliates.com In this method, the crude base is adsorbed onto an inert material like celite or montmorillonite (B579905) clay. The support is then washed to remove impurities before the purified base is released and converted to the hydrobromide salt. pharmaffiliates.com

Below are interactive data tables summarizing the typical reactants and conditions for the hydrobromide salt synthesis and purification, based on analogous processes for Citalopram.

Table 1: Reactants for Hydrobromide Salt Synthesis

| Reactant | Role | Typical Form | Reference |

| rac Desfluoro Citalopram Base | Starting Material | Oily Residue | - |

| Hydrobromic Acid (HBr) | Acid for Salt Formation | 48% Aqueous Solution | google.com |

| Isopropyl Alcohol | Solvent | Liquid | google.comgoogle.com |

| Water | Co-solvent | Liquid | google.comgoogle.com |

Table 2: Process Parameters for Synthesis and Purification

| Parameter | Value/Range | Purpose | Reference |

| Crystallization Temperature | 0 - 10 °C | To induce precipitation of the salt | |

| Stirring Time | 4 - 10 hours | To ensure complete crystallization | google.com |

| Recrystallization Solvent | Aqueous Isopropanol | To purify the crude salt | google.com |

| Drying Temperature | ~60 °C (under vacuum) | To remove residual solvents | justia.com |

| Purity Analysis | HPLC | To determine the purity of the final product | google.com |

Chiral Resolution and Enantiomeric Purity Assessment

Principles of Enantiomeric Separation for Racemic Compounds

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, making their separation a complex task. The fundamental principle behind the separation of enantiomers from a racemic mixture lies in the creation of a chiral environment. This is achieved by introducing a chiral selector, which interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes. These diastereomers, having different physical properties, can then be separated using standard chromatographic or other separation techniques.

The interaction between the chiral selector and the individual enantiomers can involve various mechanisms, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The differential stability of these diastereomeric complexes results in a difference in their migration rates through a chromatographic system, enabling their separation. For a compound like rac Desfluoro Citalopram (B1669093) Hydrobromide, which possesses a single chiral center, these principles are directly applicable for its resolution into its constituent enantiomers.

Chromatographic Chiral Resolution Techniques

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the chiral separation of pharmaceutical compounds. nih.gov This is due to its high efficiency, sensitivity, and the availability of a wide array of chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs).

Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)

The use of a chiral stationary phase is the most common approach for the direct enantiomeric separation by HPLC. nih.gov The CSP creates the necessary chiral environment for the separation to occur.

The choice of an appropriate CSP is crucial for achieving successful enantioseparation. For citalopram and its analogues, which are structurally similar to desfluoro citalopram, several types of CSPs have been successfully employed. These include polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin (B549263) and teicoplanin). mdpi.com

Polysaccharide-based CSPs, such as those with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have demonstrated high versatility in separating a wide range of chiral compounds, including citalopram impurities. mdpi.com The selection of the specific polysaccharide derivative and its coating or immobilization on the silica (B1680970) support significantly influences the chiral recognition mechanism.

Macrocyclic glycopeptide-based CSPs operate through a combination of interactions including hydrogen bonding, ionic interactions, and inclusion complexation, making them effective for the separation of basic compounds like desfluoro citalopram.

The optimization of the CSP involves screening various commercially available columns under different mobile phase conditions to identify the one that provides the best resolution and selectivity for the enantiomers of interest.

Table 1: Examples of Chiral Stationary Phases Used for the Separation of Citalopram and its Analogues

| Chiral Stationary Phase (CSP) | Chiral Selector | Compound Separated | Reference |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Citalopram | researchgate.net |

| CHIROBIOTIC V | Vancomycin | Citalopram | sigmaaldrich.com |

| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Escitalopram (B1671245) and its impurities | mdpi.com |

| Acetylated β-cyclobond | Acetylated β-cyclodextrin | Citalopram | nih.gov |

This table provides examples of CSPs effective for citalopram and its analogs, which are structurally related to rac Desfluoro Citalopram Hydrobromide.

The composition of the mobile phase plays a critical role in modulating the retention and resolution of enantiomers on a CSP. The choice between normal-phase, reversed-phase, and polar organic modes can significantly impact the separation.

In the normal-phase mode , a non-polar solvent like n-hexane is typically used with a polar modifier such as an alcohol (e.g., isopropanol). The addition of a small amount of a basic additive like triethylamine (B128534) (TEA) is often necessary to improve the peak shape and reduce tailing for basic analytes like desfluoro citalopram. researchgate.net

In the reversed-phase mode , an aqueous buffer is mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can have a profound effect on the retention and resolution, especially for ionizable compounds. For citalopram, a lower pH (e.g., 2.5) has been shown to provide better resolution. nih.gov

The polar organic mode utilizes polar organic solvents like acetonitrile or methanol, often with small amounts of acidic and basic additives. This mode can offer unique selectivity compared to normal and reversed-phase modes.

Table 2: Effect of Mobile Phase Composition on the Separation of Citalopram Enantiomers

| Mobile Phase Composition | Chromatographic Mode | Key Findings | Reference |

| n-hexane/isopropanol/triethylamine (96/4/0.1, v/v/v) | Normal-Phase | Successful baseline separation of citalopram enantiomers. | researchgate.net |

| Acetonitrile/Water (55/45, v/v) with 0.1% Diethylamine (B46881) | Reversed-Phase | Improved enantio- and chemoselectivity with increasing water content. | mdpi.com |

| Methanol/Acetic Acid/Triethylamine (99.8:0.1:0.1) | Polar Organic | Effective separation of citalopram enantiomers on a macrocyclic glycopeptide CSP. | sigmaaldrich.com |

| Aqueous buffer (pH 2.5)/methanol/acetonitrile (21:3:1, v/v/v) | Reversed-Phase | Decreased resolution with increasing pH. | nih.gov |

This table illustrates the impact of mobile phase composition on the separation of citalopram, providing insights applicable to this compound.

Column temperature is another important parameter that can influence chiral separation. Temperature affects the thermodynamics of the interactions between the enantiomers and the CSP. Generally, lower temperatures lead to stronger interactions and can improve resolution, although this may come at the cost of longer analysis times and higher backpressure.

A thermodynamic analysis of the enantioseparation of citalopram on a cellulose-based CSP revealed an enthalpy-driven separation in both polar organic and reversed-phase modes. mdpi.com This indicates that the separation is favored at lower temperatures. However, the optimal temperature is a balance between achieving adequate resolution and maintaining a practical analysis time.

Reversed-Phase HPLC with Chiral Mobile Phase Additives (e.g., Cyclodextrins)

An alternative to using a CSP is the addition of a chiral selector to the mobile phase, which is then used with a conventional achiral stationary phase, typically a C18 column in reversed-phase mode. researchgate.net Cyclodextrins and their derivatives are commonly used as chiral mobile phase additives. nih.gov

The principle involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) in the mobile phase and the enantiomers of the analyte. The different stabilities of these complexes lead to their separation on the achiral column.

For the separation of citalopram enantiomers, sulfobutylether-β-cyclodextrin (SBE-β-CD) has been successfully used as a chiral mobile phase additive. nih.gov The concentration of the cyclodextrin and the pH of the mobile phase are critical parameters that need to be optimized to achieve the desired resolution.

Table 3: Optimized Conditions for Chiral Separation of Citalopram using a Chiral Mobile Phase Additive

| Parameter | Optimized Value | Reference |

| Chiral Additive | 12 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD) | nih.gov |

| Column | Hedera ODS-2 C18 | nih.gov |

| Mobile Phase | Aqueous buffer (pH 2.5, 5 mM sodium dihydrogen phosphate (B84403), 12 mM SBE-β-CD), methanol, and acetonitrile (21:3:1, v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | 25°C | nih.gov |

This table presents optimized conditions for the separation of citalopram enantiomers using a chiral mobile phase additive, a method applicable to this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency, reduced analysis time, and lower environmental impact compared to traditional liquid chromatography. The use of supercritical carbon dioxide as the primary mobile phase component, often modified with a small amount of an organic solvent, allows for rapid and effective separation of enantiomers on a chiral stationary phase (CSP).

While specific studies on the SFC-based chiral resolution of rac-Desfluoro Citalopram Hydrobromide are not extensively documented in publicly available literature, the methodology applied to its parent compound, citalopram, provides a strong precedent. For the chiral separation of citalopram base, a Chiralpak AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been successfully utilized. The separation is typically optimized by varying the organic modifier, its concentration, and other parameters like temperature and pressure. For instance, the use of alcohol modifiers such as methanol, ethanol, or 2-propanol can significantly influence the resolution and selectivity of the enantiomers. The addition of a small amount of an amine, like diethylamine, to the mobile phase is often necessary to improve peak shape and resolution for basic compounds like citalopram and its analogs.

Table 1: Representative SFC Chiral Separation Parameters for a Citalopram Analog

| Parameter | Condition |

| Chiral Stationary Phase | Chiralpak AD |

| Mobile Phase | Supercritical CO2 / 2-propanol (90:10, v/v) with 0.1% diethylamine |

| Temperature | 35 °C |

| Pressure | 150 bar |

| Detection | UV at 240 nm |

This table presents illustrative data based on studies of closely related compounds and general principles of SFC chiral separation.

Electrophoretic Chiral Resolution Methods

Electrophoretic techniques, particularly capillary electrophoresis, offer a high-efficiency alternative for the enantiomeric analysis of chiral compounds.

Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) is a powerful analytical technique for assessing the enantiomeric purity of chiral drugs due to its high separation efficiency, short analysis time, and low consumption of samples and reagents. The principle of chiral CE relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte, leading to different electrophoretic mobilities and, consequently, separation.

For citalopram and its metabolites, various cyclodextrins and their derivatives have proven to be effective chiral selectors. Sulfated β-cyclodextrin and carboxymethyl-γ-cyclodextrin are examples of selectors that have been successfully used to resolve the enantiomers of citalopram. The optimization of separation involves adjusting parameters such as the type and concentration of the chiral selector, the pH and concentration of the buffer, the applied voltage, and the capillary temperature. For instance, baseline separation of citalopram enantiomers has been achieved in under four minutes using a phosphate buffer at a specific pH containing a low concentration of a cyclodextrin derivative.

Table 2: Illustrative Capillary Electrophoresis Conditions for Enantiomeric Purity of a Citalopram Analog

| Parameter | Condition |

| Capillary | Fused-silica |

| Background Electrolyte | 20 mM Phosphate buffer (pH 7.0) |

| Chiral Selector | 0.15% (w/v) Carboxymethyl-γ-cyclodextrin |

| Voltage | 30 kV |

| Temperature | 15 °C |

| Detection | UV at 214 nm |

This table provides representative conditions based on established methods for the chiral separation of citalopram by CE.

Diastereomeric Crystallization for Enantiomeric Enrichment

Diastereomeric crystallization is a classical and industrially viable method for the large-scale separation of enantiomers. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

Design and Application of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is paramount for the successful separation of enantiomers via diastereomeric crystallization. The ideal resolving agent should form stable diastereomeric salts with significantly different solubilities, allowing for the selective crystallization of one diastereomer.

For the resolution of basic compounds like rac-Desfluoro Citalopram Hydrobromide, acidic chiral resolving agents are typically employed. While specific literature detailing the resolution of rac-Desfluoro Citalopram Hydrobromide is scarce, information on the resolution of the parent compound, citalopram, offers valuable insights. Tartaric acid and its derivatives, such as (+)-O,O'-di-p-toluoyl-d-tartaric acid, have been used as resolving agents for citalopram. The process involves dissolving the racemic base and the chiral resolving agent in a suitable solvent system and allowing the less soluble diastereomeric salt to crystallize. The efficiency of the resolution is dependent on factors such as the solvent, temperature, and the stoichiometry of the reactants. Following the separation of the diastereomeric salt, the desired enantiomer is liberated, typically by treatment with a base.

Table 3: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type |

| (+)-Tartaric Acid | Acidic |

| (-)-Tartaric Acid | Acidic |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | Acidic |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Acidic |

| (+)-Camphor-10-sulfonic acid | Acidic |

| (-)-Camphor-10-sulfonic acid | Acidic |

This table lists common chiral resolving agents suitable for the diastereomeric crystallization of racemic amines like Desfluoro Citalopram.

Analytical Chemistry Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Profiling and Identity Confirmation

Chromatographic methods are central to the analytical workflow for rac Desfluoro Citalopram (B1669093) Hydrobromide, providing powerful tools for separating the compound from related substances and confirming its identity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like rac Desfluoro Citalopram Hydrobromide. The development of robust HPLC methods is a multi-faceted process involving the careful optimization of several parameters to achieve the desired separation and sensitivity.

The separation efficiency in HPLC is highly dependent on the interplay of various chromatographic parameters. For citalopram and its analogs, including the desfluoro derivative, reversed-phase HPLC is commonly utilized. The optimization of mobile phase composition, pH, flow rate, and column temperature is critical for achieving adequate resolution between the main compound and its impurities. nih.govoup.com

Studies on citalopram have shown that parameters such as buffer pH, flow rate, and column temperature significantly influence the chromatographic behavior of the compound and its impurities. nih.govresearchgate.net For instance, a method developed for citalopram and its four non-chiral impurities identified optimal conditions as a buffer pH of 7.0, a flow rate of 1.0 mL/min, and a column temperature of 25°C. nih.govoup.comresearchgate.net Another method for citalopram utilized a mobile phase of 0.01M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (B52724) in a 60:40 ratio, with a flow rate of 1.0 ml/minute. ijpar.com The selection of the stationary phase, typically a C18 or C8 column, also plays a pivotal role in the separation process. nih.govscielo.br

The following interactive table summarizes typical HPLC parameters that are optimized for the analysis of citalopram and its related compounds.

| Parameter | Typical Range/Value | Purpose |

| Stationary Phase | C18, C8 | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile, Methanol (B129727), Phosphate Buffer | Elutes the analytes from the column. The ratio of organic solvent to aqueous buffer is a key variable. |

| pH | 2.5 - 7.0 | Affects the ionization state of the analyte and impurities, influencing retention time and peak shape. nih.govnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed at which the mobile phase and analytes pass through the column, impacting resolution and analysis time. nih.gov |

| Column Temperature | 25 - 40°C | Influences viscosity of the mobile phase and the kinetics of mass transfer, affecting efficiency and selectivity. nih.gov |

| Injection Volume | 10 - 20 µL | The amount of sample introduced onto the column. |

| Detection Wavelength | 229 - 240 nm | Wavelength at which the analyte exhibits maximum UV absorbance for quantification. ijpar.comnih.gov |

To systematically optimize the multitude of HPLC parameters, statistical experimental design methodologies are increasingly being applied. Techniques such as Partial Least Squares Regression (PLSR) and Artificial Neural Networks (ANN) have been successfully used in the development of HPLC methods for citalopram and its impurities. nih.govoup.comresearchgate.net These approaches allow for the simultaneous investigation of the effects of multiple variables on the chromatographic separation. nih.gov By constructing predictive models, researchers can identify the optimal experimental conditions for achieving the best resolution and peak shape with a reduced number of experiments. nih.govoup.comresearchgate.net For example, a study on citalopram utilized PLSR and ANN to model the influence of buffer pH, flow rate, and column temperature on the separation of the main compound and four of its impurities. nih.gov The developed models were then used to pinpoint the ideal chromatographic conditions. nih.govoup.comresearchgate.net

The choice of detector in HPLC is crucial for both quantification and identification.

UV Detection: Ultraviolet (UV) detection is a common and robust method for the quantification of citalopram and its analogs. nih.govnih.gov The chromophoric nature of the molecule allows for sensitive detection at specific wavelengths, typically around 230-240 nm. ijpar.comnih.govnih.gov

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. This technique is particularly useful for determining low levels of the compound and its metabolites. nih.govnih.gov A spectrofluorimetric method for citalopram, for instance, utilized the fluorescence enhancement of a terbium complex in the presence of silver nanoparticles, with excitation and emission wavelengths of 281 nm and 555 nm, respectively. nih.gov

Mass Spectrometry (MS) Detection: The coupling of HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both the quantification and structural elucidation of this compound and its impurities. nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to investigate the fragmentation patterns of the parent compound and its related substances, aiding in their identification. nih.govnih.gov This technique is invaluable for characterizing unknown impurities and degradation products. nih.gov

Gas Chromatography (GC) for Volatile Components Analysis

While HPLC is the primary method for analyzing non-volatile compounds, Gas Chromatography (GC) is essential for the detection and quantification of volatile impurities that may be present from the synthesis process. These can include residual solvents such as methanol, acetonitrile, dichloromethane, ethyl acetate, heptane, and toluene. researchgate.net GC methods, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), are highly sensitive and specific for these types of analyses. researchgate.netnih.govmdpi.com The development of a GC method would involve optimizing parameters such as the type of capillary column, carrier gas flow rate, and the temperature program of the oven to ensure the separation of all potential volatile components. researchgate.netmdpi.com

Spectroscopic Characterization Methods

In addition to chromatographic techniques, spectroscopic methods are indispensable for the structural characterization of this compound.

UV-Visible Spectroscopy: This technique is routinely used for quantitative analysis and to confirm the presence of the chromophore in the molecule. nih.govnih.gov A typical UV spectrophotometric method for citalopram hydrobromide involves measuring its absorbance in methanol at around 240 nm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is a powerful tool for the definitive structural elucidation of the compound. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation.

Mass Spectrometry (MS): As mentioned in the context of LC-MS, mass spectrometry is crucial for determining the molecular weight of the compound and for providing structural information through the analysis of its fragmentation patterns. nih.govdtic.mil This is particularly important for identifying and characterizing impurities and degradation products. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including pharmaceutical impurities like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

For the structural elucidation of citalopram-related impurities, both ¹H NMR and ¹³C NMR are employed. nih.govtandfonline.commiami.edunih.govresearchgate.net While specific spectral data for this compound is not publicly available, the expected chemical shifts can be inferred from the known spectra of citalopram and its other impurities. drugbank.comdrugbank.com The absence of the fluorine signal in the ¹⁹F NMR spectrum would be a key indicator for this specific impurity. The proton NMR spectrum would show characteristic signals for the aromatic protons, the dimethylamino propyl side chain, and the isobenzofuran (B1246724) ring system. nih.govdrugbank.com The integration of these signals would confirm the number of protons in each environment, while the coupling patterns would reveal their neighboring protons.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 120 - 145 |

| O-CH₂ | 5.0 - 5.3 | 70 - 75 |

| N(CH₃)₂ | 2.1 - 2.3 | 40 - 45 |

| N-CH₂ | 2.5 - 2.8 | 55 - 60 |

| C-CH₂ | 1.8 - 2.2 | 20 - 30 |

| C≡N | - | 115 - 120 |

Note: These are predicted values based on the analysis of citalopram and related impurities. Actual values may vary.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying impurities. Tandem MS (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govtandfonline.comnih.govresearchgate.net

In the analysis of this compound, electrospray ionization (ESI) is a common ionization technique. nih.govnih.govresearchgate.net The protonated molecule [M+H]⁺ would be observed in the mass spectrum. For rac Desfluoro Citalopram, the expected m/z would be different from that of citalopram due to the absence of a fluorine atom. The fragmentation pattern in MS/MS experiments is crucial for confirming the structure. researchgate.netnih.gov The fragmentation of citalopram and its metabolites typically involves the loss of the dimethylamino group and other characteristic cleavages of the side chain. researchgate.netdtic.mil A similar fragmentation pattern would be expected for the desfluoro analog.

Table 2: Predicted Mass Spectrometric Data for rac Desfluoro Citalopram

| Analysis | Expected Result |

| Ionization Mode | ESI Positive |

| Protonated Molecule [M+H]⁺ (m/z) | 307.2 |

| Key MS/MS Fragments (m/z) | 262.1 (loss of dimethylamine), other fragments corresponding to the isobenzofuran core |

Note: The predicted m/z values are based on the molecular formula of Desfluoro Citalopram. The fragmentation pattern is inferred from studies on citalopram. researchgate.netdtic.mil

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govtandfonline.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2230 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2800 - 3000 |

| C-O (Ether) | 1050 - 1150 |

| C-N (Amine) | 1180 - 1360 |

Note: These are predicted values based on characteristic functional group absorption regions and data from related compounds. researchgate.net

Electrophoretic Techniques for Analytical Purity Assessment

Capillary electrophoresis (CE) is a high-resolution separation technique that has proven effective for the analysis of pharmaceutical impurities. semanticscholar.organalyticaltoxicology.com It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. mdpi.com For the purity assessment of citalopram and its related substances, including enantiomeric impurities, various CE methods have been developed. nih.govnih.govnih.govresearchgate.net

Capillary Zone Electrophoresis (CZE) is a commonly used mode for separating charged species. semanticscholar.org The separation of citalopram and its impurities, including this compound, can be achieved by optimizing parameters such as buffer pH, voltage, and the use of additives like cyclodextrins for chiral separations. nih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for related impurities in citalopram analysis by CE have been reported to be as low as 0.02% and 0.05%, respectively, demonstrating the high sensitivity of the technique for purity assessment. nih.gov

Quantitative Structure-Retention Relationship (QSRR) Studies for Chromatographic Prediction

Quantitative Structure-Retention Relationship (QSRR) models are computational tools that correlate the chemical structure of compounds with their retention behavior in chromatographic systems. nih.gov These models are valuable for predicting the retention times of known and even unknown impurities, thereby accelerating method development and providing insights into separation mechanisms. chromatographyonline.comnih.gov

A QSRR study for citalopram and its impurities, including this compound, would involve several key steps. First, a dataset of compounds with known retention times under specific chromatographic conditions would be compiled. Then, a wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. nih.gov

Finally, statistical methods or machine learning algorithms are used to build a mathematical model that links the molecular descriptors to the chromatographic retention. nih.govnih.gov For this compound, the absence of the highly electronegative fluorine atom compared to citalopram would significantly alter its molecular descriptors, particularly those related to polarity and electronic effects. A QSRR model would be able to predict how this structural change affects its retention time in a given chromatographic system, aiding in its identification in a mixture of impurities.

Impurity Profiling and Degradation Product Analysis

Identification of Process-Related Impurities Associated with rac Desfluoro Citalopram (B1669093) Hydrobromide

Process-related impurities are substances that are formed during the manufacturing process and are present in the final product. These can include byproducts of the main reaction, unreacted intermediates, and products from side reactions.

The synthesis of Citalopram and its analogues, including the desfluoro variant, often involves a key Grignard reaction. nih.govgoogle.com In a typical synthesis, successive Grignard reagents are added to a phthalide (B148349) precursor. google.com For rac Desfluoro Citalopram, this would involve a phenylmagnesium halide (instead of 4-fluorophenylmagnesium bromide) and a (3-(dimethylamino)propyl)magnesium halide. nih.gov

Grignard reactions are known to produce byproducts. One common side reaction is Wurtz coupling, where the Grignard reagent reacts with a halide molecule, leading to the formation of a dimer (e.g., biphenyl). researchgate.net Another potential byproduct can arise from the reactivity of the phthalane ring itself. The acid sites in position 3 of the phthalane can compete for the organometallic reagent, leading to the formation of undesired side products. google.com

Furthermore, other process-related impurities of Citalopram have been identified, which could have corresponding analogues in the synthesis of rac Desfluoro Citalopram. scielo.br These include compounds formed through oxidation or other transformations during synthesis.

Table 1: Potential Byproducts from Synthetic Steps

| Byproduct Type | Potential Compound Name (based on Citalopram Analogy) | Originating Step |

| Wurtz Coupling | Biphenyl | Grignard Reagent Formation |

| Side Reaction Product | Impurity from attack at phthalane position 3 | Grignard Reaction |

| Oxidation Product | Desfluoro Citalopram N-Oxide | Synthesis/Work-up |

In multi-step syntheses, incomplete reactions can lead to the presence of unreacted starting materials and intermediates in the final product. The synthesis of Citalopram often starts from a substituted phthalide (e.g., 5-bromophthalide (B15269) or 5-cyanophthalide). google.comasianpubs.org The conversion of these starting materials through various intermediates, such as diols or halo-phthalanes, must be driven to completion to ensure purity. nih.govgoogle.com

Any of these intermediates, if not fully consumed in a subsequent step, could be carried through and appear as an impurity. For example, in a synthesis starting from a 5-halophthalane, the incomplete conversion to the 5-cyano group would result in the corresponding halo-impurity. google.com

Table 2: Potential Unreacted Intermediates and Side Products

| Impurity Name (based on Citalopram Analogy) | CAS Number (of Citalopram Impurity) | Type |

| 5-Bromodescyano Citalopram | 64169-39-7 | Intermediate |

| Citalopram EP Impurity D (Desmethylcitalopram) | 62498-67-3 | Side Product |

| Citalopram Related Compound E (Citalopram Carboxamide) | 63284-72-0 | Side Product |

Note: The table lists known impurities of Citalopram. The corresponding desfluoro versions would be expected as potential impurities in the synthesis of rac Desfluoro Citalopram Hydrobromide.

Forced Degradation Study Methodologies for Stability Assessment

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance. It helps to identify likely degradation products and elucidate degradation pathways, which is crucial for developing stability-indicating analytical methods. scielo.brnih.gov The degradation behavior of this compound can be inferred from studies on Citalopram Hydrobromide. scielo.brnih.govnih.gov

Hydrolytic stability is assessed by exposing the compound to acidic, basic, and neutral aqueous conditions. Studies on Citalopram show that it is unstable under hydrolytic conditions. scielo.br The primary pathway for hydrolytic degradation involves the nitrile group (-CN). scielo.brnih.gov

Under both acidic and basic conditions, the nitrile group of Citalopram hydrolyzes to form a carboxamide derivative (Citalopram Carboxamide). scielo.br This reaction is a well-known transformation for nitriles in aqueous media. scielo.br Further degradation can occur, with studies on Citalopram identifying a 3-hydroxycitalopram N-oxide as another product under hydrolytic stress. scielo.br It is expected that rac Desfluoro Citalopram would follow a similar pathway, yielding Desfluoro Citalopram Carboxamide as a major hydrolytic degradant.

Oxidative degradation is typically studied using hydrogen peroxide or other oxidizing agents like sodium hypochlorite. scielo.brnih.gov Citalopram has been shown to be susceptible to oxidation. nih.govresearchgate.net The tertiary amine of the dimethylaminopropyl side chain is a common site for oxidation, leading to the formation of N-oxides. scielo.brnih.gov

Forced degradation studies on Citalopram have confirmed the formation of Citalopram N-oxide as a significant degradation product under oxidative conditions. scielo.br Another potential product is N-desmethyl Citalopram, formed via oxidative N-demethylation. nih.gov Therefore, the primary oxidative degradation products for rac Desfluoro Citalopram would likely be rac Desfluoro Citalopram N-Oxide and rac Desfluoro-N-desmethyl Citalopram.

Photostability testing exposes the drug substance to light to determine if it degrades upon exposure. Citalopram has been shown to degrade under photolytic conditions, particularly in solution. scielo.brmdpi.com The degradation is often more rapid in natural waters compared to pure water, suggesting a role for photosensitizing agents present in the environment. mdpi.comnih.govresearchgate.net

The main photolytic degradation products identified for Citalopram are Citalopram N-oxide (formed by N-oxygenation) and N-desmethylcitalopram (DCIT), which results from N-demethylation. nih.gov In some studies, DCIT was the major photoproduct. nih.gov Another study identified several hydroxylated intermediates, suggesting that photo-induced hydroxylation on the alkyl chain and furan (B31954) ring is a viable degradation pathway. mdpi.com

Table 3: Summary of Potential Degradation Products (based on Citalopram studies)

| Degradation Condition | Potential Degradation Product Name | Formation Pathway | Citation |

| Hydrolysis (Acidic/Basic) | Desfluoro Citalopram Carboxamide | Nitrile Hydrolysis | scielo.brnih.gov |

| Oxidation | Desfluoro Citalopram N-Oxide | N-Oxidation of tertiary amine | scielo.brnih.gov |

| Oxidation | Desfluoro-N-desmethyl Citalopram | Oxidative N-demethylation | nih.gov |

| Photolysis | Desfluoro Citalopram N-Oxide | N-Oxygenation | scielo.brnih.gov |

| Photolysis | Desfluoro-N-desmethyl Citalopram | N-Demethylation | nih.gov |

| Photolysis | Hydroxylated Desfluoro Citalopram | Photo-induced hydroxylation | mdpi.com |

Thermal Stress-Induced Degradation

The thermal stability of active pharmaceutical ingredients is a critical parameter evaluated during forced degradation studies. While specific research on the thermal degradation of this compound is not extensively detailed in the public domain, valuable insights can be drawn from studies on its parent compound, Citalopram Hydrobromide. researchgate.net

When subjected to thermal stress, Citalopram Hydrobromide has been shown to undergo decomposition. researchgate.net Analysis using techniques such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) reveals that the degradation process for citalopram hydrobromide initiates after its melting point. researchgate.net The evolved gases during this process, identified by coupled techniques like TG-FTIR, suggest a specific degradation pathway. researchgate.net

For Citalopram Hydrobromide, thermal decomposition is proposed to occur through the loss of several key fragments. researchgate.net A similar pathway can be anticipated for this compound. The primary degradation products likely arise from the cleavage of the dimethylamino propyl side chain and the loss of the hydrobromide salt.

Potential Thermal Degradation Products of this compound

| Degradation Product | Formation Pathway |

|---|---|

| Dimethylamine | Cleavage of the N,N-dimethylpropan-1-amine side chain. |

| Hydrogen Bromide | Dissociation of the hydrobromide salt. |

Studies on citalopram have confirmed that it disintegrates at temperatures above 190°C. researchgate.net This suggests that manufacturing and storage conditions must be carefully controlled to avoid high temperatures that could initiate the degradation of the molecule and lead to the formation of these impurities.

Isolation and Structural Elucidation of Impurities and Degradation Products

The identification and characterization of impurities and degradation products are essential for ensuring the quality, safety, and efficacy of a drug substance. nih.gov This process involves two key stages: isolating the compounds of interest and then elucidating their chemical structures using various spectroscopic techniques. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating sufficient quantities of impurities for subsequent structural analysis. researchgate.net For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov

The process involves scaling up an analytical HPLC method. A column with a larger internal diameter and packed with a suitable stationary phase, such as Inertsil ODS 3V (Octadecylsilane), is used to handle larger sample loads. nih.govresearchgate.net The mobile phase composition, often a mixture of an aqueous buffer (like diethylamine (B46881) at a controlled pH) and organic solvents (such as methanol (B129727) and acetonitrile), is optimized to achieve the best separation between the main compound and its impurities. nih.gov Fractions corresponding to the impurity peaks are collected as they elute from the column. These fractions are then concentrated to yield the isolated impurity.

Once an impurity has been isolated, its structure is determined using a combination of spectroscopic methods. nih.gov Each technique provides unique and complementary information about the molecule's structure.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is used to determine the molecular weight of the impurity and to obtain information about its fragmentation pattern. nih.govresearchgate.net This data provides crucial clues about the different components of the molecule.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. nih.govresearchgate.net For instance, it can detect the presence of nitrile (C≡N), amine (N-H), and ether (C-O-C) groups, which are characteristic of the citalopram structure.

Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Application Example |

|---|---|---|

| Mass Spectrometry (MS/MS) | Molecular weight and fragmentation patterns. | Confirming the mass of a degradation product and identifying losses of specific side chains. nih.gov |

| ¹H NMR Spectroscopy | Proton environment, connectivity, and stereochemistry. | Mapping the protons on the phenyl rings and the alkyl side chain to confirm the core structure. nih.gov |

| FT-IR Spectroscopy | Presence of specific functional groups. | Identifying the characteristic nitrile (C≡N) stretch in the molecule. nih.govresearchgate.net |

By combining the data from these techniques, the precise chemical structure of each impurity and degradation product can be unambiguously confirmed. researchgate.net

Impurity Control Strategies in Manufacturing Processes

Effective control of impurities is a fundamental aspect of pharmaceutical manufacturing, governed by regulatory guidelines from bodies like the International Council for Harmonisation (ICH). The impurity profile of this compound must be carefully managed throughout the manufacturing process.

Key strategies for impurity control include:

Control of Raw Materials: Ensuring the purity of starting materials and reagents is the first line of defense against introducing new impurities into the synthesis process.

Optimization of Reaction Conditions: Each step of the chemical synthesis should be carefully controlled. This includes optimizing temperature, pressure, pH, and reaction time to minimize the formation of by-products. For instance, given the thermal lability of the molecule, avoiding excessive temperatures during synthesis and drying is crucial. researchgate.net

Purification Procedures: Incorporating robust purification steps, such as recrystallization or chromatography, at intermediate and final stages of the manufacturing process is essential to remove impurities that have formed.

Appropriate Storage and Handling: Finished this compound must be stored under controlled conditions (temperature, humidity, and light) to prevent degradation over time. nih.gov The choice of packaging material is also critical to protect the compound from environmental factors.

Validated Analytical Methods: The use of validated, stability-indicating analytical methods, such as HPLC, is required to monitor the impurity profile of each batch of the drug substance. nih.gov These methods ensure that any impurities are detected and quantified, confirming that they remain within acceptable limits.

By implementing these control strategies, manufacturers can ensure the consistent production of high-purity this compound, meeting the stringent requirements for pharmaceutical use.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of rac Desfluoro Citalopram (B1669093) is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods, such as quantum mechanics and molecular mechanics, are employed to identify low-energy conformers and the energy barriers between them.

Molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of the molecule over time. idrblab.org These simulations, often spanning microseconds, provide detailed information on the conformational rearrangements and stability of the compound in various environments, such as in solution or when bound to a protein. researchgate.net For citalopram analogs, MD simulations have been instrumental in elucidating the binding mechanisms to the human serotonin (B10506) transporter (hSERT). idrblab.orgresearchgate.net By observing the trajectory of the ligand within the binding pocket, researchers can identify key interactions and conformational changes that are essential for its inhibitory activity. nih.govacs.org

Table 1: Representative Parameters for a Molecular Dynamics Simulation of Desfluoro Citalopram

| Parameter | Value/Description | Purpose |

|---|---|---|

| System Setup | Desfluoro Citalopram in a water box with counter-ions | Simulates a physiological-like aqueous environment. |

| Force Field | CHARMM36, AMBER | A set of parameters used to describe the potential energy of the system's particles. |

| Simulation Time | 500 ns - 1.2 µs researchgate.net | Allows for sufficient sampling of conformational space to observe relevant molecular motions. |

| Temperature | 310 K | Simulates human body temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis | To quantify conformational stability, atomic fluctuations, and specific intermolecular interactions. |

Electronic Structure Calculations for Reaction Intermediates and Transition States

The synthesis of Desfluoro Citalopram, like its parent compound citalopram, involves a multi-step process with several key reaction intermediates and transition states. e-bookshelf.de Electronic structure calculations, typically using Density Functional Theory (DFT), are vital for understanding the energetics and mechanisms of these synthetic steps.

These calculations can determine the relative stability of various intermediates, such as those formed during the crucial Grignard reactions or the final cyanide displacement step. e-bookshelf.desmolecule.com Furthermore, they can map the potential energy surface of a reaction, identifying the transition state structure and its associated energy barrier (activation energy). This information is invaluable for optimizing reaction conditions, such as temperature and reaction time, to maximize product yield and minimize the formation of impurities. smolecule.comresearchgate.net For instance, understanding the transition state of the cyanation reaction can help in selecting a more efficient catalyst or reaction conditions. researchgate.net

Table 2: Potential Intermediates and Transition States in Desfluoro Citalopram Synthesis for Computational Study

| Synthetic Step | Intermediate/Transition State | Information Gained from Calculation |

|---|---|---|

| First Grignard Reaction | Magnesium-alkoxide intermediate | Stability, reactivity towards the second Grignard reagent. |

| Ring-Closing Dehydration | Oxonium ion intermediate/transition state | Reaction pathway energetics, likelihood of side-product formation. |

| Cyanide Displacement | Meisenheimer-like complex (transition state) | Activation energy, influence of solvent, mechanism of nucleophilic aromatic substitution. researchgate.net |

| Impurity Formation | Nitrile hydrolysis intermediate | Energetics of the hydrolysis pathway leading to the carboxylic acid impurity. smolecule.com |

Mechanistic Investigations of Chemical Transformations

The synthesis of rac Desfluoro Citalopram involves a sequence of well-defined chemical transformations. A common synthetic route starts from a phthalide (B148349) derivative, which undergoes two sequential Grignard reactions followed by a ring-closing dehydration and a final cyanation step. e-bookshelf.de

First Grignard Reaction: 5-Bromophthalide (B15269) or 5-cyanophthalide (B15270) reacts with 4-phenylmagnesium bromide (in the case of desfluoro citalopram). e-bookshelf.de

Second Grignard Reaction: The intermediate from the first step reacts with 3-(dimethylamino)propylmagnesium chloride.

Cyclization: An acid-catalyzed dehydration reaction closes the dihydroisobenzofuran ring system.

Cyanation: If starting with 5-bromophthalide, the bromo group is displaced by a cyanide group, typically using cuprous cyanide, to yield the final product. researchgate.net

Computational modeling aids in elucidating the precise mechanisms of these steps. For example, it can clarify the stereochemical course of the Grignard additions and the regioselectivity of the reactions. It also helps in understanding the formation of process-related impurities, such as the citalopram alkene dimer or the corresponding carboxylic acid, which can arise from side reactions or degradation under harsh reaction conditions. smolecule.com

Table 3: Key Chemical Transformations in the Synthesis of Desfluoro Citalopram

| Reaction Step | Reagents | Key Transformation |

|---|---|---|

| Grignard Addition I | 5-Cyanophthalide + Phenylmagnesium bromide | Formation of a tertiary alcohol intermediate. |

| Grignard Addition II | Intermediate + 3-(Dimethylamino)propylmagnesium chloride | Addition of the dimethylaminopropyl side chain. |

| Cyclization | Acid (e.g., H₂SO₄) | Formation of the dihydroisobenzofuran ring via dehydration. |

Prediction of Chromatographic Behavior and Enantioseparation Mechanisms

As a racemic mixture, the separation of the individual enantiomers of Desfluoro Citalopram is critical for pharmacological studies. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method for this purpose. Computational modeling can assist in predicting the chromatographic retention and in understanding the mechanisms of chiral recognition.

Studies on citalopram analogs have shown that macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin (B549263) (Chirobiotic V) and teicoplanin (Chirobiotic T), are highly effective for their enantioseparation. nih.govresearchgate.netresearchgate.net The separation is often achieved in polar ionic mode (PIM), which utilizes a mobile phase of methanol (B129727), acetic acid, and triethylamine (B128534). nih.gov

Molecular docking simulations can model the transient diastereomeric complexes formed between the enantiomers of Desfluoro Citalopram and the chiral selector of the CSP. These models help to identify the specific interactions—such as hydrogen bonds, ionic interactions, and steric hindrance—that lead to differential retention times for the two enantiomers, thus enabling their separation. researchgate.net

Table 4: Chiral Stationary Phases for the Enantioseparation of Citalopram Analogs

| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mode | Efficacy for Citalopram Analogs |

|---|---|---|---|

| Chirobiotic T | Teicoplanin nih.gov | Polar Ionic Mode (PIM), Reversed-Phase (RP) | Effective, baseline separation often achieved in PIM. nih.gov |

| Chirobiotic V | Vancomycin nih.gov | Polar Ionic Mode (PIM), Normal Phase (NP) | Effective, provides complementary selectivity to Chirobiotic T. nih.gov |

| Cyclodextrin-based | Beta-cyclodextrin derivatives | Reversed-Phase (RP) | Can achieve separation, though often less effective than glycopeptides for this class of compounds. researchgate.net |

Ligand-Protein/Enzyme Interaction Modeling for Metabolic Relevance

Understanding how rac Desfluoro Citalopram interacts with metabolic enzymes and transporter proteins is essential for predicting its pharmacokinetic profile. Ligand-protein docking and molecular dynamics simulations are the primary computational tools used for these investigations.

The metabolism of citalopram is primarily mediated by cytochrome P450 (CYP) isoenzymes, with CYP2C19, CYP3A4, and CYP2D6 playing significant roles. It is scientifically reasonable to infer that Desfluoro Citalopram, as a close structural analog, would be metabolized by the same enzymatic pathways.

Molecular modeling can be used to dock Desfluoro Citalopram into the active sites of these CYP isoenzymes. These models help to:

Predict the preferred binding orientation of the substrate.

Identify the specific amino acid residues in the active site that interact with the compound.

Estimate the distance between the potential sites of metabolism on the compound and the catalytic heme iron of the enzyme.

Provide a rational basis for predicting which metabolic pathways are most likely and for understanding potential drug-drug interactions.

Table 5: Key CYP450 Isoenzymes in Citalopram Metabolism and Relevance for Desfluoro Citalopram Modeling

| Isoenzyme | Known Role in Citalopram Metabolism | Focus of Modeling for Desfluoro Citalopram |

|---|---|---|

| CYP2C19 | Major enzyme responsible for N-demethylation. | Predicting binding affinity and orientation to assess its role as a primary metabolic route. |

| CYP3A4 | Contributes to N-demethylation and other oxidative pathways. | Modeling interactions to evaluate its contribution to overall clearance. |

| CYP2D6 | Minor role, but can be significant in poor metabolizers of CYP2C19. | Assessing potential for metabolism, especially in scenarios of compromised CYP2C19/3A4 activity. |

Transporter proteins like P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1) can influence the distribution and clearance of drugs. However, the most relevant transporter for Desfluoro Citalopram is its pharmacological target, the human serotonin transporter (hSERT). nih.gov

Extensive computational studies, including mutational mapping and ligand docking, have been performed on hSERT with citalopram and its analogs, including desfluoro-citalopram. nih.govresearchgate.net These studies build homology models of hSERT and dock the ligands into the putative binding sites (S1 and S2). idrblab.orgresearchgate.net

Research has shown that specific residues within the hSERT binding pocket are critical for ligand interaction. For instance, mutations at positions like Ile-172, Ala-173, and Asn-177 have differential effects on the binding of citalopram versus desfluoro-citalopram. nih.govresearchgate.net Specifically, removal of the fluorine atom (as in desfluoro-citalopram) leads to a loss of potency at the wild-type transporter, but certain mutations can restore this potency, highlighting the subtle yet critical role of specific interactions. nih.govresearchgate.net Modeling these interactions reveals that the phenyl ring of desfluoro-citalopram is in close proximity to Ile-172 in the binding pocket. nih.govresearchgate.net These computational models, validated by experimental data, are essential for understanding the molecular basis of inhibitor binding and for the rational design of new, more potent inhibitors. researchgate.net

Table 6: Key Interacting Residues in hSERT for Citalopram Analogs Identified via Modeling and Mutational Studies

| Residue | Location | Significance for Desfluoro Citalopram Binding | Citation |

|---|---|---|---|

| Ile-172 | Transmembrane Domain 3 (TM3) | In close proximity to the phenyl group; mutations here differentially affect citalopram and desfluoro-citalopram binding. | nih.govresearchgate.net |

| Ala-173 | Transmembrane Domain 3 (TM3) | Mutations (e.g., A173S) markedly improve the relative potency of desfluoro-citalopram. | nih.govresearchgate.net |

| Asn-177 | Transmembrane Domain 3 (TM3) | Mutations (e.g., N177E) make desfluoro-citalopram and citalopram equipotent, overcoming the loss of potency from fluorine removal. | nih.govresearchgate.net |

| Asp-98 | Transmembrane Domain 1 (TM1) | A key residue for anchoring the dimethylaminopropyl side chain of citalopram analogs. | nih.govresearchgate.net |

| Phe-341 | Transmembrane Domain 6 (TM6) | Critical for shaping the binding pocket and accommodating the ligand. | nih.govresearchgate.net |

Process Chemistry Optimization and Green Chemistry Considerations

Development of Efficient and High-Yield Synthetic Routes

Strategies for One-Pot Synthesis to Minimize Isolation Steps

One-pot synthesis strategies are highly desirable in industrial chemistry as they reduce solvent usage, energy consumption, and waste generation by eliminating the need to isolate and purify intermediates. google.comgoogle.comfigshare.com For the synthesis of Citalopram (B1669093), one-pot processes starting from 5-cyanophthalide (B15270) have been developed. google.comgoogle.com These strategies aim to directly produce Citalopram, and by extension, control the level of impurities like Desfluoro Citalopram formed in the same pot. The optimization of such a process would involve carefully controlling the reaction conditions to favor the formation of the main product over impurities.

Optimization of Reaction Conditions (e.g., Temperature, Solvents, Reagent Ratios)

The formation of rac Desfluoro Citalopram Hydrobromide is highly dependent on the reaction conditions employed during the synthesis of Citalopram. Key parameters that are optimized to control its formation include:

Temperature: Precise temperature control is crucial. Deviations can lead to side reactions that increase the formation of Desfluoro Citalopram and other impurities. researchgate.net

Solvents: The choice of solvent can significantly influence reaction pathways and the solubility of reactants, intermediates, and byproducts, thereby affecting the impurity profile. nih.gov

Reagent Ratios: The stoichiometry of the reactants must be carefully controlled to ensure the complete conversion of starting materials and to minimize the generation of impurities.

Table 1: Key Reaction Parameters for Optimization

| Parameter | Impact on Impurity Formation | Optimization Strategy |

| Temperature | Can lead to side reactions and degradation, increasing impurity levels. | Precise monitoring and control within a narrow, validated range. |

| Solvents | Affects reaction kinetics, selectivity, and solubility of impurities. | Selection of solvents that maximize the yield of the desired product while minimizing the formation and facilitating the removal of impurities. |

| Reagent Ratios | Incorrect ratios can lead to incomplete reactions and the formation of byproducts. | Strict stoichiometric control and careful addition of reagents. |

Solvent Selection and Green Solvents Implementation

The principles of green chemistry encourage the use of less hazardous and more environmentally friendly solvents. acs.org In the context of Citalopram synthesis, and by extension the control of Desfluoro Citalopram, the trend is to move away from hazardous solvents towards greener alternatives. The selection of a suitable solvent is critical not only for the reaction itself but also for the subsequent purification steps. youtube.comwhiterose.ac.ukresearchgate.netresearchgate.net

Table 2: Green Solvent Considerations

| Traditional Solvents | Green Alternatives | Rationale for Change |

| Chlorinated Solvents | Ethanol, Isopropanol, Ethyl Acetate | Reduced toxicity and environmental impact. |

| Aprotic Polar Solvents (e.g., DMF, DMSO) | Cyrene, 2-Methyl-THF | Derived from renewable resources, lower toxicity. |

The control of this compound formation is a critical aspect of Citalopram's industrial production. This is achieved through a deep understanding of the reaction mechanism and the implementation of robust process controls. nih.gov Impurity profiling using techniques like HPLC is essential to monitor and control the levels of Desfluoro Citalopram and other related substances in every batch. nih.gov Forced degradation studies are also performed to understand the potential degradation pathways and to develop strategies to prevent the formation of impurities during manufacturing and storage. nih.gov

Recrystallization is a fundamental technique for purifying solid compounds in the pharmaceutical industry. researchgate.netyoutube.comyoutube.com The enhancement of this process for removing impurities like rac Desfluoro Citalopram from the final product is a key area of process development.

The choice of solvent is paramount for effective recrystallization. An ideal solvent will dissolve the main compound at high temperatures but have limited solubility for it at lower temperatures, while the impurity, in this case, Desfluoro Citalopram, should either be highly soluble or insoluble in the chosen solvent to allow for separation. youtube.comwhiterose.ac.ukresearchgate.netresearchgate.net The process can be enhanced by:

Controlled Cooling: Slow and controlled cooling promotes the formation of large, pure crystals, which are easier to separate from the mother liquor containing the dissolved impurities. researchgate.net

Seeding: The introduction of a small amount of pure Citalopram crystals can initiate crystallization and lead to a more uniform and pure product. researchgate.net

Anti-Solvent Addition: The addition of a second solvent in which the desired compound is less soluble can be used to induce precipitation and improve the yield of the purified product. youtube.com

Table 3: Recrystallization Solvent Properties for Effective Purification

| Property | Desired Characteristic | Impact on Purification |

| Solubility of Main Compound | High at elevated temperature, low at room/cool temperature. | Allows for dissolution and subsequent crystallization of the pure compound. |

| Solubility of Impurity | High or very low in the chosen solvent. | Facilitates separation of the impurity from the main compound. |

| Volatility | Moderate volatility. | Allows for easy removal from the purified crystals. |

| Reactivity | Should not react with the compound or impurity. | Ensures the chemical integrity of the product. |

Scaling up a chemical process from the laboratory to an industrial scale presents numerous challenges. researchgate.net For the synthesis of Citalopram, and therefore the management of Desfluoro Citalopram, these challenges include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become problematic on a larger scale, affecting temperature control and potentially leading to increased impurity formation.

Mass Transfer and Mixing: Ensuring uniform mixing of reactants becomes more difficult in large reactors, which can lead to localized concentration gradients and an increase in side reactions.

Safety: Handling large quantities of flammable or toxic materials requires stringent safety protocols and specialized equipment.

Process Control: Maintaining tight control over all process parameters is more complex at an industrial scale and requires sophisticated automation and monitoring systems.

Addressing these challenges requires a thorough understanding of the chemical engineering principles involved and often involves pilot plant studies to optimize the process before full-scale production.

Application of Green Chemistry Principles to Synthesis

The synthesis of complex pharmaceutical molecules like this compound presents significant challenges in terms of environmental impact and resource utilization. The application of the twelve principles of green chemistry offers a framework for developing more sustainable and efficient synthetic routes. These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, design of safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, use of catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention.

While specific green chemistry assessments for this compound are not extensively documented in publicly available literature, the well-established synthesis of its parent compound, Citalopram, provides a valuable model for analysis. The synthetic pathways for Citalopram analogues are often complex and can be improved by applying these green principles. primescholars.comresearchgate.net The primary goal is to design a synthesis that is not only economically viable but also minimizes its environmental footprint. acs.org

Atom Economy and E-Factor Assessment

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.com A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, thus generating less waste.